4-Pyridinecarboxamide, N-1-piperidinyl- is a chemical compound with the molecular formula and a molecular weight of 207.25 g/mol. It is categorized as a pyridinecarboxamide, which is characterized by the presence of a carboxamide group attached to a pyridine ring. This compound is also known by several other names, including N-1-piperidinyl-4-pyridinecarboxamide and 4-piperidinylpyridine-3-carboxamide .
The structure of 4-pyridinecarboxamide, N-1-piperidinyl- features a piperidine ring attached to the nitrogen of the carboxamide group, which contributes to its unique chemical properties and biological activities. The compound is typically synthesized for use in pharmaceutical applications due to its significant biological effects.
These reactions are significant for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
4-Pyridinecarboxamide, N-1-piperidinyl- exhibits notable biological activities, particularly in the context of medicinal chemistry. Research has indicated that it possesses:
These activities highlight its potential as a therapeutic agent across multiple disease states.
The synthesis of 4-Pyridinecarboxamide, N-1-piperidinyl- can be achieved through several methods:
The synthesis can be optimized based on yield and purity requirements for specific applications in research or pharmaceuticals .
4-Pyridinecarboxamide, N-1-piperidinyl- finds applications primarily in medicinal chemistry and drug development:
These applications underline its significance in both research and therapeutic contexts.
Interaction studies involving 4-Pyridinecarboxamide, N-1-piperidinyl- have focused on its binding affinity to various biological targets:
Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic profile.
Several compounds share structural similarities with 4-Pyridinecarboxamide, N-1-piperidinyl-, each possessing unique properties:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-Pyridinecarboxamide | Basic pyridinecarboxamide structure | Anticancer properties |
| N-(1-Acetyl-4-piperidinyl)-4-pyridinecarboxamide | Acetyl substitution on piperidine nitrogen | Enhanced anti-inflammatory effects |
| Isonicotinic acid amide | Similar amide structure but different substitution | Antitubercular activity |
| 2-Hydroxyacetylaminopyridine | Hydroxyl group addition at position 2 | Potential neuroprotective effects |
The uniqueness of 4-Pyridinecarboxamide, N-1-piperidinyl- lies in its specific combination of piperidine and pyridine functionalities, which contribute to its distinct biological activities compared to these similar compounds. Its ability to inhibit key biological pathways makes it a valuable candidate for further research and development.
The synthesis of 4-pyridinecarboxamide derivatives has evolved significantly since the early 20th century. Initial approaches relied on straightforward amidations of pyridinecarboxylic acids with amines, often suffering from low yields due to poor regioselectivity and side reactions [3]. The introduction of metal-catalyzed reactions in the 1980s marked a turning point, with gadolinium(III) chloride emerging as a potent catalyst for facilitating cyclization and amidation steps under mild conditions [1]. For instance, a 2016 protocol demonstrated a 92% yield by employing gadolinium(III) chloride in isopropyl alcohol and acetonitrile, highlighting the role of lanthanide catalysts in enhancing reaction efficiency [1].
Later advancements incorporated heterocyclic condensation strategies, such as the Dieckmann condensation, to construct the piperidine ring system [4]. Patent CN1583742A (2004) exemplified this shift by utilizing benzylamine and polymethylmethacrylate precursors in a multi-step sequence involving cyclization and hydrogenolysis [7]. These developments underscore the transition from linear syntheses to convergent, modular approaches that improve scalability and purity.
The Dieckmann condensation, central to the patent’s methodology, involves the intramolecular ester cyclization of diesters to form β-ketoesters [4]. In the context of 4-pyridinecarboxamide synthesis, this mechanism enables the construction of the piperidine ring via a 5-exo-trig cyclization (Figure 1). The reaction proceeds through deprotonation of the α-carbon, followed by nucleophilic attack on the carbonyl group, yielding a cyclic enol intermediate. Subsequent protonation generates the β-ketoester, which undergoes decarboxylation to form the desired heterocycle [4] [7]. The patent’s use of this mechanism under high-pressure conditions (0.53 MPa) ensures rapid ring closure while minimizing side reactions [1] [7].
Hydrogenolysis plays a pivotal role in removing protecting groups and reducing intermediates. Patent CN1583742A employs palladium-on-carbon (Pd/C) under hydrogen gas to cleave benzyl ethers, achieving near-quantitative deprotection [7]. Recent studies have further optimized this step by substituting Pd/C with Raney nickel, which reduces catalyst costs without compromising efficiency [5]. Temperature modulation (15–70°C) and solvent selection (e.g., trichlorethylene) are critical for preventing over-reduction and ensuring product stability [1] [7]. For example, maintaining a reaction temperature below 20°C during filtration minimizes oxidative degradation of sensitive intermediates [1].
Solvent polarity profoundly impacts reaction kinetics and product solubility. The gadolinium(III) chloride-mediated synthesis employs a binary solvent system of isopropyl alcohol and acetonitrile (35% and 45% solutions, respectively), which stabilizes the enolate intermediate while enhancing catalyst activity [1]. Comparative studies reveal that acetonitrile’s high dielectric constant (ε = 37.5) facilitates charge separation during the cyclization step, accelerating the reaction rate by 30% compared to pure alcoholic solvents [1] [4]. Conversely, nonpolar solvents like trichlorethylene are preferred for hydrogenolysis due to their ability to solubilize aromatic byproducts without interfering with the catalyst [7].
Post-synthetic purification involves sequential liquid-liquid extraction and recrystallization. The addition of potassium bicarbonate (26% solution) neutralizes acidic impurities, while trichlorethylene extracts hydrophobic side products [1]. Crystallization from nitromethane and diethylamine yields the final product with >99% purity, as confirmed by HPLC [1]. Yield maximization is achieved through precise control of reaction stoichiometry (e.g., 1:1.2 ratio of pyridine-4-formyl-(2,6-dimethyl)aniline to gadolinium chloride) and rapid cooling (15°C) to prevent thermal decomposition [1] [7].
Modern synthetic protocols emphasize sustainability through solvent recovery and catalytic recycling. The gadolinium(III) chloride catalyst can be recovered via aqueous extraction and reused for up to five cycles with minimal activity loss [1]. Additionally, replacing traditional chlorinated solvents with biodegradable alternatives like ethyl acetate reduces environmental toxicity [5]. A 2020 study demonstrated that microwave-assisted Dieckmann condensation reduces energy consumption by 40% compared to conventional heating, aligning with green chemistry principles [5]. These innovations highlight the industry’s shift toward eco-friendly production without compromising efficiency.
The thermodynamic stability of 4-Pyridinecarboxamide, N-1-piperidinyl- has been evaluated through comparative analysis with structurally related compounds and theoretical considerations based on its molecular structure [1] [2]. The compound demonstrates moderate thermal stability characteristic of pyridinecarboxamide derivatives, with stability maintained under normal storage conditions but susceptibility to decomposition at elevated temperatures.
Based on thermal analysis studies of related pyridinecarboxamide compounds, 4-Pyridinecarboxamide, N-1-piperidinyl- exhibits decomposition behavior in the temperature range of 200-300°C [1] [2]. The compound shows a complex thermal decomposition profile that typically occurs through multiple stages, consistent with compounds containing both pyridine and piperidine functional groups.
Differential scanning calorimetry studies on analogous compounds demonstrate that pyridinecarboxamides undergo endothermic transitions associated with melting, followed by exothermic decomposition at higher temperatures [1] [3]. The presence of the piperidine moiety in the structure contributes to enhanced thermal stability compared to simple pyridinecarboxamides due to the additional nitrogen-containing ring system [2].
The thermal decomposition follows first-order kinetics with activation energy values estimated to be in the range of 150-250 kJ/mol based on analogous compounds [1]. The decomposition mechanism involves sequential bond breaking starting with the amide linkage, followed by degradation of the aromatic ring systems [2] [3].
| Parameter | Value | Method |
|---|---|---|
| Decomposition Temperature Range | 200-300°C | Comparative Analysis |
| Activation Energy (estimated) | 150-250 kJ/mol | Kinetic Modeling |
| Thermal Stability Classification | Moderate | Structural Assessment |
| Decomposition Mechanism | Multi-step | Analogous Compound Studies |
The solubility characteristics of 4-Pyridinecarboxamide, N-1-piperidinyl- have been analyzed based on its molecular structure and compared with related compounds [4] [5]. The compound exhibits amphiphilic properties due to the presence of both polar (carboxamide, pyridine nitrogen) and moderately hydrophobic (piperidine ring) functional groups.
The water solubility of 4-Pyridinecarboxamide, N-1-piperidinyl- is predicted to be moderate with log₁₀WS = -1.41 [4]. This corresponds to approximately 0.4 g/L at 25°C under standard conditions. The solubility is enhanced by the presence of the basic nitrogen atoms in both the pyridine ring and piperidine moiety, which can form hydrogen bonds with water molecules [5].
The compound demonstrates good solubility in polar protic solvents such as ethanol and methanol due to hydrogen bonding capabilities [6] [7]. In polar aprotic solvents like DMSO, the compound shows excellent solubility due to the solvent's ability to solvate both polar and nonpolar regions of the molecule [6].
Nonpolar solvents show limited compatibility with the compound. Chloroform provides limited solubility due to its intermediate polarity, while diethyl ether shows poor solubility due to its inability to solvate the polar functional groups effectively [7].
| Solvent Category | Representative Solvents | Solubility | Mechanism |
|---|---|---|---|
| Polar Protic | Water, Ethanol, Methanol | Moderate to Good | Hydrogen bonding |
| Polar Aprotic | DMSO, Acetone | Good | Dipole interactions |
| Intermediate Polarity | Chloroform, Octanol | Limited to Moderate | Weak interactions |
| Nonpolar | Diethyl ether, Hexane | Poor | Minimal solvation |
Solubility in aqueous and organic media increases with temperature following typical thermodynamic principles. The enthalpy of solution is positive for most solvents, indicating endothermic dissolution processes [8] [6].
The acid-base properties of 4-Pyridinecarboxamide, N-1-piperidinyl- are governed by two basic nitrogen atoms: the pyridine nitrogen and the piperidine nitrogen [9] [10]. The compound exhibits complex protonation behavior with multiple ionization states depending on solution pH.
The piperidine nitrogen serves as the primary basic site with a predicted pKa value of 10.94 ± 0.70 . This value is consistent with typical piperidine derivatives and reflects the electron-donating nature of the alkyl environment surrounding the nitrogen atom [10] [12].
The pyridine nitrogen acts as a secondary basic site with a significantly lower pKa value estimated at approximately 5.6 ± 0.5 [12]. This lower basicity results from the electron-withdrawing effect of the carboxamide substituent at the 4-position of the pyridine ring [10].
At physiological pH (7.4), the compound exists predominantly as a monoprotonated species with protonation occurring at the piperidine nitrogen. The pyridine nitrogen remains largely unprotonated under these conditions [12] [13].
At acidic pH (< 3), both nitrogen atoms become protonated, resulting in a diprotonated species with a net charge of +2 [9] [10]. At basic pH (> 12), the compound exists in its neutral form with both nitrogen atoms unprotonated [10].
| pH Range | Predominant Species | Net Charge | Protonation State |
|---|---|---|---|
| < 3 | Diprotonated | +2 | Both N atoms protonated |
| 3-9 | Monoprotonated | +1 | Piperidine N protonated |
| 9-12 | Transitional | 0 to +1 | Partial deprotonation |
| > 12 | Neutral | 0 | Both N atoms neutral |
The protonation equilibria can be described using the Henderson-Hasselbalch equation for polyprotic systems [9] [14]. The isoelectric point is calculated to be approximately 8.2, representing the pH at which the compound carries no net charge [14].
The octanol-water partition coefficient of 4-Pyridinecarboxamide, N-1-piperidinyl- has been determined to be LogP = 0.181 [4], indicating moderate lipophilicity. This value places the compound in the hydrophilic to moderately lipophilic range, which is advantageous for pharmaceutical applications [13] [15].
The low LogP value reflects the significant contribution of polar functional groups, particularly the carboxamide moiety and the basic nitrogen atoms [13]. The piperidine ring contributes to lipophilicity but is insufficient to overcome the hydrophilic character of the pyridinecarboxamide core [15].
Comparison with structural analogs reveals that the compound's LogP value is intermediate between simple pyridinecarboxamides (LogP ≈ -0.2 to 0.5) and more lipophilic piperidine derivatives (LogP ≈ 0.8 to 1.5) [4] [16].
The distribution coefficient (LogD) varies significantly with pH due to the compound's ionizable groups [13]. At physiological pH, the compound is predominantly ionized, resulting in a LogD value substantially lower than the LogP value for the neutral species [13].
| pH | LogD (estimated) | Predominant Species |
|---|---|---|
| 1.0 | -2.5 | Diprotonated |
| 7.4 | -1.2 | Monoprotonated |
| 12.0 | 0.181 | Neutral |
The moderate LogP value suggests that the compound may exhibit limited passive membrane permeability in its neutral state, but the predominant ionized forms at physiological pH will show significantly reduced membrane penetration [13] [17]. This property profile is consistent with compounds requiring active transport mechanisms for cellular uptake [17].
The hygroscopic behavior of 4-Pyridinecarboxamide, N-1-piperidinyl- is influenced by the presence of multiple hydrogen bonding sites and the basic nitrogen atoms capable of interacting with atmospheric moisture [18] [19]. The compound demonstrates moderate hygroscopicity under standard storage conditions.
The compound's water uptake capacity is estimated to be in the range of 2-5% by weight at 75% relative humidity and 25°C, based on structural similarity to other pyridinecarboxamide derivatives [18] [19]. The hygroscopic behavior is primarily driven by the carboxamide group and the basic nitrogen atoms, which can form hydrogen bonds with water molecules [18].
Critical relative humidity is estimated to be approximately 60-70%, above which significant moisture absorption occurs [19]. Below this threshold, the compound maintains acceptable moisture levels for pharmaceutical storage [19].
The crystalline stability of 4-Pyridinecarboxamide, N-1-piperidinyl- is influenced by intermolecular hydrogen bonding patterns and π-π stacking interactions between pyridine rings [18] . The compound exhibits moderate solid-state stability under normal storage conditions.
Thermal stability in the solid state extends to approximately 150-200°C before significant decomposition occurs [2] [20]. The compound shows good stability against atmospheric oxygen and light when stored properly [20].
| Storage Condition | Stability Assessment | Recommended Precautions |
|---|---|---|
| Room Temperature, Low Humidity | Excellent | Standard storage |
| Elevated Temperature (40°C) | Good | Avoid prolonged exposure |
| High Humidity (>75% RH) | Moderate | Desiccant storage |
| Light Exposure | Good | Amber containers preferred |
| Oxygen Exposure | Good | Inert atmosphere not required |
The compound may exhibit polymorphic behavior typical of pyridinecarboxamide derivatives, with different crystal forms showing varying stability and physicochemical properties [18] . Form screening studies would be necessary to identify the most stable polymorphic form for pharmaceutical development .